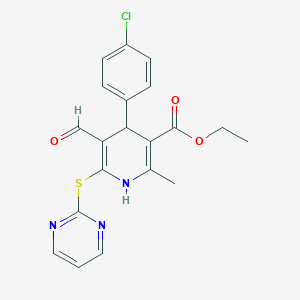
Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, includes functional groups that suggest various therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
- Molecular Formula : C20H18ClN3O3S
- Molecular Weight : 415.89 g/mol
- CAS Number : [Not provided in sources]
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the pyrimidine and pyridine moieties suggests potential inhibition of pathways involved in inflammation and cancer progression. Preliminary studies indicate that it may modulate the activity of enzymes related to inflammatory responses and possess cytotoxic effects against certain cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing chlorophenyl and pyrimidine groups have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| A | This compound | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| B | This compound | A549 (Lung) | 15.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages.
| Study | Compound | Model | Effect on Cytokines |
|---|---|---|---|
| C | This compound | RAW264.7 Macrophages | ↓ TNF-alpha, ↓ IL-6 |
Case Studies
-
Case Study: Anticancer Efficacy
- A study involving the administration of the compound in a murine model demonstrated a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, indicating the compound's effectiveness as a potential chemotherapeutic agent.
-
Case Study: Inflammatory Response Modulation
- In a controlled experiment using lipopolysaccharide (LPS) induced inflammation in rats, treatment with the compound resulted in reduced swelling and pain response, alongside decreased levels of inflammatory markers.
Propiedades
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-pyrimidin-2-ylsulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-3-27-19(26)16-12(2)24-18(28-20-22-9-4-10-23-20)15(11-25)17(16)13-5-7-14(21)8-6-13/h4-11,17,24H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYGQSWGFRANDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C=O)SC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














